molecular formula C10H18ClN B2569235 Dispiro[3.0.35.24]decan-9-amine;hydrochloride CAS No. 2416230-25-4

Dispiro[3.0.35.24]decan-9-amine;hydrochloride

Cat. No.: B2569235
CAS No.: 2416230-25-4
M. Wt: 187.71
InChI Key: YJGFAHYTYOTVJO-UHFFFAOYSA-N
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Description

Dispiro[3.0.35.24]decan-9-amine;hydrochloride is a chemical compound with the molecular formula C10H17N.ClH. It is characterized by a unique dispiro structure, which consists of two spiro-connected cyclohexane rings. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[303524]decan-9-amine;hydrochloride typically involves the formation of the dispiro structure through a series of cyclization reactions The starting materials often include cyclohexanone derivatives, which undergo cyclization in the presence of suitable catalysts and reaction conditions

Industrial Production Methods

Industrial production of Dispiro[3.0.35.24]decan-9-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.0.35.24]decan-9-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dispiro[3.0.35.24]decan-9-amine;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dispiro[3.0.35.24]decan-9-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dispiro[3.0.35.24]decan-9-amine: The parent compound without the hydrochloride salt.

    Spiro[3.3]heptane derivatives: Compounds with similar spiro structures but different functional groups.

    Cyclohexane derivatives: Compounds with similar cyclohexane rings but different connectivity.

Uniqueness

Dispiro[3.0.35.24]decan-9-amine;hydrochloride is unique due to its specific dispiro structure and the presence of the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

dispiro[3.0.35.24]decan-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-8-7-9(3-1-4-9)10(8)5-2-6-10;/h8H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUIVESKALGIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C23CCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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